A Technical Guide to the Synthesis and Characterization of Dicreatine Citrate for Research Applications
A Technical Guide to the Synthesis and Characterization of Dicreatine Citrate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicreatine citrate, a salt composed of two molecules of creatine and one molecule of citric acid, is a compound of interest in nutritional and pharmaceutical research due to the potential for enhanced solubility and bioavailability of creatine. This technical guide provides a comprehensive overview of the synthesis and characterization of dicreatine citrate. Detailed experimental protocols for its preparation and analytical characterization are presented. Key quantitative data are summarized in structured tables, and relevant biological signaling pathways influenced by creatine are illustrated with diagrams. This document is intended to serve as a valuable resource for researchers engaged in the study of creatine derivatives and their potential applications.
Introduction
Creatine, an endogenous compound pivotal for cellular energy homeostasis, is widely utilized as a nutritional supplement to enhance physical performance and is under investigation for various therapeutic applications. However, the limited solubility of creatine monohydrate has prompted the development of various creatine salts to improve its physicochemical properties. Dicreatine citrate is one such salt, formed by the reaction of creatine and citric acid in a 2:1 molar ratio. This guide outlines the synthesis and detailed characterization of this compound for research purposes.
Synthesis of Dicreatine Citrate
The synthesis of dicreatine citrate is achieved through the reaction of creatine monohydrate with citric acid in an appropriate solvent. The following protocol is based on established methods for the preparation of creatine salts.[1]
Experimental Protocol: Laboratory Scale Synthesis
Materials:
-
Creatine Monohydrate (C₄H₉N₃O₂·H₂O, MW: 149.15 g/mol ), high purity
-
Anhydrous Citric Acid (C₆H₈O₇, MW: 192.12 g/mol ), analytical grade
-
Anhydrous Methanol (CH₃OH), reagent grade
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)
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Filtration apparatus (Büchner funnel, vacuum flask)
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Drying oven
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 19.21 g (0.1 mol) of anhydrous citric acid to 500 mL of anhydrous methanol.
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Dissolution: Stir the mixture at room temperature until the citric acid is completely dissolved.
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Addition of Creatine Monohydrate: To the stirred solution, add 29.83 g (0.2 mol) of creatine monohydrate.
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Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain stirring for 4-6 hours.
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Crystallization and Filtration: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to promote crystallization of the product. Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with two portions of cold anhydrous methanol (2 x 50 mL) to remove any unreacted starting materials.
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Drying: Dry the purified dicreatine citrate in a vacuum oven at 40-50 °C to a constant weight.
Synthesis Workflow
Characterization of Dicreatine Citrate
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized dicreatine citrate.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆N₆O₁₁ | [2] |
| Molecular Weight | 454.39 g/mol | [2] |
| Appearance | White crystalline solid | |
| Melting Point | Approximately 146 °C | [1] |
| Creatine Content (w/w) | Approximately 57.7% | [1] |
| Solubility | Higher than creatine monohydrate in water | [3] |
Spectroscopic and Analytical Characterization Protocols
The following are detailed protocols for the key analytical techniques used to characterize dicreatine citrate.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy:
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Objective: To identify the proton environments in the molecule.
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Protocol: Dissolve 5-10 mg of dicreatine citrate in deuterium oxide (D₂O). Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Signals:
-
-
¹³C NMR Spectroscopy:
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Objective: To identify the carbon environments in the molecule.
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Protocol: Dissolve 20-30 mg of dicreatine citrate in D₂O. Acquire the spectrum on a 100 MHz or higher NMR spectrometer.
-
Expected Signals:
-
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
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Protocol: Prepare a KBr pellet containing a small amount of dicreatine citrate or use an ATR-FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.
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Expected Peaks:
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Broad O-H stretch from the carboxylic acid and hydroxyl groups of citric acid (~3300-2500 cm⁻¹).[11][12]
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N-H stretching vibrations from the guanidinium group of creatine (~3400-3100 cm⁻¹).
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C=O stretching from the carboxylic acids of both creatine and citric acid (~1750-1680 cm⁻¹).[11][12]
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C=N stretching of the guanidinium group (~1660 cm⁻¹).
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Characteristic fingerprint region with C-N, C-O, and C-C stretching and bending vibrations.[13][14]
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3.2.3. Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern.
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Protocol: Use electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes. Dissolve a small amount of dicreatine citrate in a suitable solvent like methanol/water.
-
Expected Ions:
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Positive Mode: [Creatine + H]⁺ at m/z 132.
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Negative Mode: [Citric Acid - H]⁻ at m/z 191.
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The intact dicreatine citrate ion may be difficult to observe due to its salt nature and tendency to dissociate in solution.
-
3.2.4. X-ray Powder Diffraction (XRPD)
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Objective: To analyze the crystalline structure of the solid.
-
Protocol: A finely ground sample of dicreatine citrate is placed on a sample holder and analyzed using a powder X-ray diffractometer.
-
Expected Result: A unique diffraction pattern that is distinct from that of creatine monohydrate and citric acid, confirming the formation of a new crystalline phase.[15][16]
Characterization Workflow
Biological Context: Relevant Signaling Pathways
Creatine supplementation has been shown to influence key signaling pathways involved in muscle metabolism, growth, and energy homeostasis.
Akt/mTOR Signaling Pathway
Creatine is suggested to enhance muscle protein synthesis in part by modulating the Akt/mTOR pathway. This pathway is a central regulator of cell growth and proliferation.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a critical sensor of cellular energy status. Creatine's role in energy buffering can impact this pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of dicreatine citrate. The provided protocols and expected analytical data will aid researchers in the preparation and validation of this compound for further investigation. The elucidation of its interaction with key cellular signaling pathways underscores the importance of continued research into creatine derivatives for both performance enhancement and therapeutic applications.
References
- 1. US6211407B1 - Dicreatine citrate and tricreatine citrate and method of making same - Google Patents [patents.google.com]
- 2. Dicreatine citrate | C14H26N6O11 | CID 25116575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Citric acid(77-92-9) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. Citric acid(77-92-9) 13C NMR spectrum [chemicalbook.com]
- 9. Citric acid monohydrate(5949-29-1) 13C NMR [m.chemicalbook.com]
- 10. hmdb.ca [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Detection of creatine in rat muscle by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
